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molecular formula C10H12O4 B139029 2,3-Dimethoxyphenylacetic acid CAS No. 90-53-9

2,3-Dimethoxyphenylacetic acid

Cat. No. B139029
M. Wt: 196.2 g/mol
InChI Key: UZULEJNWMHZSGY-UHFFFAOYSA-N
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Patent
US06255301B1

Procedure details

To a solution of 2,3-dimethoxyphenylacetic acid (2.52 g, 12.8 mmol) in EtOH (abs.; 20 mL) was added H2SO4 (30 μL), and the solution was refluxed for 20 hours. The resultant solution was concentrated, dissolved in ether, and the ether solution was washed with NaHCO3/aq (2×30 mL) and brine, dried (MgSO4) and concentrated to yield the sub-title compound.
Quantity
2.52 g
Type
reactant
Reaction Step One
Name
Quantity
30 μL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:8]([O:9][CH3:10])=[CH:7][CH:6]=[CH:5][C:4]=1[CH2:11][C:12]([OH:14])=[O:13].OS(O)(=O)=O.[CH3:20][CH2:21]O>>[CH3:1][O:2][C:3]1[C:8]([O:9][CH3:10])=[CH:7][CH:6]=[CH:5][C:4]=1[CH2:11][C:12]([O:14][CH2:20][CH3:21])=[O:13]

Inputs

Step One
Name
Quantity
2.52 g
Type
reactant
Smiles
COC1=C(C=CC=C1OC)CC(=O)O
Name
Quantity
30 μL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
20 mL
Type
reactant
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was refluxed for 20 hours
Duration
20 h
CONCENTRATION
Type
CONCENTRATION
Details
The resultant solution was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in ether
WASH
Type
WASH
Details
the ether solution was washed with NaHCO3/aq (2×30 mL) and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=CC=C1OC)CC(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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